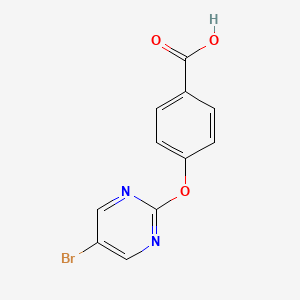

4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Description

Properties

IUPAC Name |

4-(5-bromopyrimidin-2-yl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3/c12-8-5-13-11(14-6-8)17-9-3-1-7(2-4-9)10(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVNFFKTAKKZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650595 | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086379-56-7 | |

| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

An In-depth Technical Guide to the Synthesis of 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid

This guide provides a detailed, scientifically-grounded methodology for the , a valuable building block in medicinal chemistry and drug development. The narrative is structured to provide not just a protocol, but a deeper understanding of the chemical principles and experimental choices involved, reflecting a commitment to scientific integrity and reproducibility.

Strategic Overview & Significance

This compound is a bifunctional molecule featuring a brominated pyrimidine ring linked via an ether bridge to a benzoic acid moiety. This architecture makes it a versatile intermediate for creating complex molecular structures, particularly in the development of kinase inhibitors and other targeted therapeutics. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the carboxylic acid is readily converted to amides or esters for library generation.

The synthesis is strategically designed as a two-step process that is both robust and scalable:

-

Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether linkage by reacting methyl 4-hydroxybenzoate with an activated 5-bromopyrimidine.

-

Saponification: Hydrolysis of the intermediate methyl ester to yield the final carboxylic acid product.

This approach ensures high yields and facilitates straightforward purification of both the intermediate and the final compound.

Mechanistic Considerations & Rationale

Step 1: The Diaryl Ether Formation (SNAr)

The core of this synthesis is the formation of the ether bond. While the Williamson ether synthesis is a classic method, its application to forming diaryl ethers requires careful selection of reactants. A standard Williamson approach (deprotonating a phenol and reacting it with an aryl halide) is often inefficient unless the aryl halide is activated by electron-withdrawing groups.

Fortunately, pyrimidine rings are inherently electron-deficient, which activates halogen or other suitable leaving groups at the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr). In this synthesis, we leverage this property by using a pyrimidine with an excellent leaving group at the 2-position. A highly effective substrate for this reaction is 5-bromo-2-(methylsulfonyl)pyrimidine . The methylsulfonyl group (-SO₂Me) is a superior leaving group to a halide in this context because it is strongly electron-withdrawing, further activating the ring towards attack, and is a stable anion upon displacement.

The reaction proceeds as follows:

-

Deprotonation: A mild base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming the more nucleophilic potassium 4-(methoxycarbonyl)phenoxide.

-

Nucleophilic Attack: The phenoxide attacks the electron-deficient C2 position of the pyrimidine ring.

-

Leaving Group Departure: The attack forms a transient, negatively charged Meisenheimer complex, which is stabilized by the pyrimidine ring. The complex rapidly rearomatizes by expelling the stable methylsulfinate anion, yielding the desired ether product.

Step 2: Ester Hydrolysis (Saponification)

The final step is the conversion of the methyl ester to a carboxylic acid. This is a standard base-catalyzed hydrolysis, or saponification. The hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling a methoxide ion. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the final product, this compound.

Experimental Protocols & Workflow

Key Reagents and Properties

| Reagent | Formula | MW ( g/mol ) | Role | Key Considerations |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | Nucleophile Precursor | Ensure dryness. Commercially available. |

| 5-bromo-2-(methylsulfonyl)pyrimidine | C₅H₅BrN₂O₂S | 253.08 | Electrophile | Excellent leaving group (-SO₂Me). |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Anhydrous grade is critical. Mild and effective. |

| Acetonitrile (ACN) | CH₃CN | 41.05 | Solvent (Step 1) | Polar aprotic solvent, facilitates SNAr. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base/Reagent (Step 2) | Used for saponification. |

| Methanol (MeOH) | CH₃OH | 32.04 | Solvent (Step 2) | Co-solvent to ensure solubility. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Acid | For final product precipitation. |

Workflow Diagram

Caption: Two-step synthesis workflow for this compound.

Protocol 1: Synthesis of Methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate

This protocol is adapted from a similar, well-established procedure for diaryl ether synthesis involving a substituted pyrimidine.[1]

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), 5-bromo-2-(methylsulfonyl)pyrimidine (1.0 eq), and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

-

Reaction: Heat the stirred mixture to reflux (approx. 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and salts, washing the filter cake with a small amount of ACN.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure intermediate as a white solid.

Protocol 2: Synthesis of this compound

This protocol follows a standard and robust procedure for the saponification of methyl esters.

-

Setup: In a round-bottom flask, dissolve the methyl 4-((5-bromopyrimidin-2-yl)oxy)benzoate (1.0 eq) from the previous step in a 3:1 mixture of methanol and water.

-

Base Addition: Add sodium hydroxide (NaOH) pellets (3.0 eq) to the solution.

-

Reaction: Heat the mixture to 60°C and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Acidification & Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid (HCl) until the pH of the solution is ~2-3. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50°C overnight to yield this compound as a pure white solid.

Characterization & Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

| Analysis | Intermediate: Methyl Ester | Final Product: Carboxylic Acid |

| Appearance | White to off-white solid | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | Expected Peaks: δ ~8.9 (s, 2H, pyrimidine), ~8.1 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃) | Expected Peaks: δ ~13.2 (br s, 1H, -COOH), ~8.9 (s, 2H, pyrimidine), ~8.0 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H)[2][3] |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expected Peaks: Signals for pyrimidine C-Br (~110 ppm), aromatic carbons (~120-155 ppm), ester C=O (~165 ppm) | Expected Peaks: Signals for pyrimidine C-Br (~110 ppm), aromatic carbons (~120-155 ppm), acid C=O (~167 ppm) |

| Mass Spec (ESI-) | Expected m/z: [M-H]⁻ at ~307/309 (Br isotope pattern) | Expected m/z: [M-H]⁻ at ~293/295 (Br isotope pattern) |

Safety & Handling

-

General: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All operations should be performed in a well-ventilated fume hood.

-

Reagents:

-

5-bromo-2-(methylsulfonyl)pyrimidine: May be harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Acetonitrile (ACN): Flammable liquid and vapor. Toxic in contact with skin and if swallowed.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

References

-

Hu, H.-L., Wu, C.-J., Yeh, C.-W., & Chen, J.-D. (2012). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2497. [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. (2013). The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

-

Hu, H.-L., et al. (2012). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. National Center for Biotechnology Information. [Link]

-

Hu, H.-L., et al. (2012). Methyl 4-[N-(5-bromo-pyrimidin-2-yl)carbamo-yl]benzoate. PubMed. [Link]

-

Al-Azani, M., et al. (2019). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to the presence of the two isomers of E and Z-isomer. ResearchGate. [Link]

-

University of Wisconsin-Madison. (2011). 4-bromobenzoic acid 1H NMR. Department of Chemistry. [Link]

-

Li, Y.-F., et al. (2011). Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o142. [Link]

Sources

An In-Depth Technical Guide to 4-(5-Bromopyrimidin-2-yloxy)benzoic acid: A Key Intermediate in the Development of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid (CAS Number: 1086379-56-7), a crucial chemical intermediate in the synthesis of advanced therapeutic agents. While not an active pharmaceutical ingredient itself, its strategic importance lies in its role as a key building block for a class of potent and selective kinase inhibitors, particularly those targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This guide will delve into the chemical properties, a plausible synthetic route, its pivotal role in medicinal chemistry, and the significant biological context of its downstream targets.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a brominated pyrimidine ring via an ether linkage. This unique structural arrangement provides a versatile scaffold for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 1086379-56-7 | [1][2][3] |

| Molecular Formula | C₁₁H₇BrN₂O₃ | [4] |

| Molecular Weight | 295.09 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | - |

Plausible Synthetic Pathway

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be inferred from standard organic chemistry principles and general methods disclosed in patents for related compounds. The most probable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.

The proposed reaction involves the coupling of a suitably protected 4-hydroxybenzoic acid derivative with 2,5-dibromopyrimidine. The hydroxyl group of the benzoic acid acts as a nucleophile, displacing one of the bromine atoms on the pyrimidine ring.

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Inferred Protocol:

-

Protection of the Carboxylic Acid (Optional but Recommended): To prevent unwanted side reactions, the carboxylic acid group of 4-hydroxybenzoic acid is often protected, typically as a methyl or ethyl ester. This can be achieved using standard esterification methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst.

-

Nucleophilic Aromatic Substitution:

-

To a solution of the protected 4-hydroxybenzoic acid ester in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a slight excess of a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the phenolic hydroxyl group, forming a more potent nucleophile.

-

2,5-dibromopyrimidine (1.0 to 1.2 equivalents) is then added to the reaction mixture.

-

The mixture is heated (typically between 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Deprotection (if necessary) and Work-up:

-

If an ester protecting group was used, it is removed by hydrolysis, typically using aqueous lithium hydroxide or sodium hydroxide, followed by acidification to yield the desired carboxylic acid.

-

The reaction mixture is then cooled, and the product is isolated by precipitation upon addition of water or by extraction with an organic solvent.

-

Purification is typically achieved by recrystallization or column chromatography to yield pure this compound.

-

Role as a Key Intermediate in TAK1 Inhibitor Synthesis

The primary significance of this compound in the field of drug discovery is its utility as a strategic intermediate in the synthesis of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1) .[5] The structure of this molecule provides a scaffold that can be further elaborated to create potent and selective TAK1 inhibitors.

The bromine atom on the pyrimidine ring serves as a handle for further functionalization, often through cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of various aryl or heteroaryl groups, which can be tailored to optimize binding to the TAK1 active site. The benzoic acid moiety provides a point of attachment for other pharmacophoric features or can interact with key residues in the target protein.

The Biological Target: TAK1 - A Central Node in Inflammatory Signaling

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in the signaling pathways of inflammation and cell survival.[5][6] It is a key downstream effector for a variety of pro-inflammatory stimuli, including:

Activation of TAK1 leads to the downstream activation of two major signaling cascades: the NF-κB pathway and the MAPK pathways (JNK and p38) .[1][7] These pathways, in turn, regulate the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[6][9]

Caption: Simplified TAK1 Signaling Pathway.

Dysregulation of the TAK1 signaling pathway is implicated in a number of diseases, including:

-

Cancer: TAK1 signaling can promote cancer cell survival, proliferation, and metastasis.[5][9]

-

Inflammatory Diseases: Chronic activation of TAK1 is a hallmark of many inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.[6][7]

Therefore, the development of TAK1 inhibitors is a promising therapeutic strategy for these diseases.

Potential Applications and Future Directions

Given its role as a precursor to TAK1 inhibitors, this compound is of significant interest to medicinal chemists and drug development professionals. The synthesis of libraries of compounds derived from this intermediate can lead to the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Future research involving this compound will likely focus on:

-

Optimization of TAK1 Inhibitors: Utilizing this compound as a scaffold to develop next-generation TAK1 inhibitors with enhanced efficacy and safety profiles.

-

Exploration of Other Kinase Targets: The pyrimidine-ether-benzoic acid motif may have utility in the design of inhibitors for other kinases, and this intermediate could serve as a starting point for such investigations.

-

Development of Novel Therapeutic Agents: The continued exploration of TAK1 biology may uncover new therapeutic indications for TAK1 inhibitors, further increasing the importance of versatile intermediates like this compound.

Conclusion

This compound is a valuable and strategically important chemical intermediate. While it does not possess intrinsic therapeutic activity, its role as a key building block in the synthesis of potent TAK1 inhibitors places it at the forefront of research into novel treatments for cancer and inflammatory diseases. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and the critical biological context of its downstream applications, underscoring its significance for the scientific and drug development communities.

References

- U.S.

- 2a biotech, "this compound," accessed January 1, 2026.

- Totzke, G., Gurbani, D., & Singh, R. P. (2012). Targeting of TAK1 in inflammatory disorders and cancer. Molecules, 17(7), 8195-8207.

- Ma, D., & Chen, G. (2019). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 10, 193.

- Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents.

- Mihaly, S. R., Ninomiya-Tsuji, J., & Morioka, S. (2014). TAK1 control of cell death. Cellular and Molecular Life Sciences, 71(13), 2371–2379.

- Singh, A., & Choi, B. Y. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. International Journal of Molecular Sciences, 20(22), 5649.

- Taylor & Francis Online. (2016).

- Maybridge, "1086379-56-7 | 4-((5-Bromopyrimidin-2-yl)oxy)benzoic acid," accessed January 1, 2026.

- ResearchGate. (n.d.).

- BOC Sciences, "CAS 1086379-56-7 4-[(5-bromopyrimidin-2-yl)oxy]benzoic acid," accessed January 1, 2026.

- CymitQuimica, "this compound," accessed January 1, 2026.

- Chem-Space, "this compound," accessed January 1, 2026.

- CymitQuimica, "this compound," accessed January 1, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]

- 3. JP2020511467A - 4- (1- (1,1-di (pyridin-2-yl) ethyl) -6- (3,5-dimethylisoxazol-4-yl) -1H-pyrrolo [3,2- that inhibits the bromodomain b] Pyridin-3-yl) benzoic acid crystalline form - Google Patents [patents.google.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting of TAK1 in inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

A Technical Guide to the Spectroscopic Characterization of 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid

Introduction

4-(5-Bromopyrimidin-2-yloxy)benzoic acid is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. Its structural architecture, featuring a benzoic acid moiety linked to a brominated pyrimidine ring via an ether bond, presents a unique electronic and conformational profile. This guide provides an in-depth analysis of the spectroscopic data integral to the unequivocal identification and characterization of this molecule. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, underpinned by a detailed explanation of the experimental methodologies and the rationale behind the spectral interpretations.

The structural integrity and purity of such compounds are paramount in research and development. Spectroscopic techniques are the cornerstone of molecular characterization, offering a non-destructive window into the atomic and molecular framework. This guide is structured to not only present the spectral data but also to provide a logical framework for its interpretation, thereby ensuring scientific rigor and trustworthiness in its application.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is critical for the interpretation of its spectroscopic data. The key structural features of this compound are illustrated below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is characterized by distinct signals for the protons on the benzoic acid and pyrimidine rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.8 | Singlet | 2H | H-4', H-6' (Pyrimidine) |

| ~8.1 | Doublet | 2H | H-2, H-6 (Benzoic acid) |

| ~7.4 | Doublet | 2H | H-3, H-5 (Benzoic acid) |

Causality Behind Assignments:

-

The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield due to hydrogen bonding and its acidic nature.

-

The two equivalent protons on the pyrimidine ring (H-4' and H-6') are expected to be significantly deshielded by the adjacent electronegative nitrogen atoms and the bromine atom, appearing as a singlet.[1][2]

-

The aromatic protons of the para-substituted benzoic acid ring will appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating ether linkage (H-3 and H-5) will be more shielded and appear upfield compared to the protons ortho to the electron-withdrawing carboxylic acid group (H-2 and H-6).

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for all eleven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~163 | C-2' (Pyrimidine, attached to O) |

| ~159 | C-4', C-6' (Pyrimidine) |

| ~156 | C-4 (Benzoic acid, attached to O) |

| ~132 | C-2, C-6 (Benzoic acid) |

| ~128 | C-1 (Benzoic acid) |

| ~122 | C-3, C-5 (Benzoic acid) |

| ~118 | C-5' (Pyrimidine, attached to Br) |

Causality Behind Assignments:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon.

-

The pyrimidine carbons are significantly influenced by the nitrogen atoms and the bromine. The carbon attached to the ether oxygen (C-2') will be highly deshielded. The carbons adjacent to two nitrogens (C-4' and C-6') will also be downfield.[3] The carbon bearing the bromine atom (C-5') will be shifted upfield due to the heavy atom effect.

-

In the benzoic acid ring, the carbon attached to the ether oxygen (C-4) is deshielded, as are the carbons ortho to the carboxylic acid group (C-2 and C-6).

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1580 | Medium | C=N and C=C stretches (Pyrimidine ring)[4] |

| 1550-1450 | Medium-Strong | Aromatic C=C stretches (Benzoic acid ring) |

| 1300-1200 | Strong | C-O stretch (Aryl ether) |

| 1200-1100 | Medium | C-N stretches (Pyrimidine ring)[4] |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

| ~700-600 | Medium | C-Br stretch |

Causality Behind Assignments:

-

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.

-

The strong carbonyl (C=O) absorption is characteristic of a carboxylic acid.

-

The pyrimidine and benzene rings will exhibit several characteristic C=C and C=N stretching vibrations in the fingerprint region.[4][5]

-

The aryl ether C-O stretch is typically a strong band.

-

The out-of-plane C-H bending for the para-substituted benzene ring is a useful diagnostic peak.

Experimental Protocol for FT-IR Data Acquisition (Solid Sample)

Caption: Common methods for solid-state FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

-

Molecular Ion: The expected molecular weight of C₁₁H₇BrN₂O₃ is 293.97 g/mol (for ⁷⁹Br) and 295.97 g/mol (for ⁸¹Br). In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 294.98 and 296.98. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 292.96 and 294.96. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic doublet for all bromine-containing fragments.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information.

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Causality Behind Fragmentation:

-

Loss of the carboxylic acid group: A common fragmentation pathway for benzoic acids is the loss of the -COOH group (45 Da).[6]

-

Cleavage of the ether bond: The ether linkage is a likely site for fragmentation, leading to the formation of ions corresponding to the pyrimidine and benzoic acid fragments.[7][8] The charge can be retained on either fragment.

-

Further fragmentation of the pyrimidine ring: The bromopyrimidine fragment may undergo further fragmentation, such as the loss of Br or HCN.

Experimental Protocol for ESI-MS Data Acquisition

Caption: General workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a self-validating system for researchers. By understanding the causality behind the spectral features, scientists can confidently interpret their experimental results and ensure the identity and purity of this important chemical entity. This guide serves as an authoritative reference, grounded in the fundamental principles of spectroscopic analysis and tailored to the needs of the scientific community.

References

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]

-

2-(2,3-Difluoro-4-hexyloxyphenyl)-5-bromopyrimidine - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

5-Bromouracil. PubChem. Available at: [Link]

-

5-Bromopyrimidine. PubChem. Available at: [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. Available at: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Available at: [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Available at: [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

-

Pyrimidine Rings. Scribd. Available at: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Calculated vs . experimental IR spectrum of pyrimidine in CS 2... ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

2-Phenoxypyrimidine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]

- 3. 5-Bromopyrimidine(4595-59-9) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. article.sapub.org [article.sapub.org]

A Comprehensive Technical Guide to the Solubility and Stability of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid

Abstract

4-(5-Bromopyrimidin-2-yloxy)benzoic acid is a heterocyclic compound of interest in medicinal chemistry and materials science, serving as a crucial building block for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive framework for characterizing these critical attributes. While specific experimental data for this compound is not extensively published, this document outlines the theoretical considerations and detailed experimental protocols necessary to generate a robust solubility and stability profile. This guide is intended for researchers, chemists, and formulation scientists, offering a scientifically grounded approach to the analysis of this and similar chemical entities.

Introduction and Physicochemical Profile

This compound belongs to a class of compounds that incorporate a pyrimidine ring linked to a benzoic acid moiety via an ether linkage. This structural motif is significant in drug discovery, as pyrimidine derivatives are known to exhibit a wide range of biological activities. The benzoic acid group provides a handle for further chemical modification and influences the compound's solubility and pharmacokinetic properties. The bromine atom on the pyrimidine ring can be used for cross-coupling reactions, making it a versatile intermediate.

A summary of the known physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrN₂O₃ | [1] |

| Molecular Weight | 295.09 g/mol | [2] |

| CAS Number | 1086379-56-7 | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| pKa | Estimated 3.5 - 4.5 (for the carboxylic acid) | General knowledge |

Solubility Assessment: A Proposed Experimental Framework

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and processability. The structure of this compound, with its largely aromatic and crystalline nature, suggests that its aqueous solubility may be limited. The presence of the carboxylic acid group, however, implies that solubility will be highly dependent on pH.

Theoretical Considerations

The molecule possesses both hydrophobic (bromophenyl, pyrimidine ring) and hydrophilic (carboxylic acid) features.

-

Aqueous Solubility: At pH values significantly below its pKa, the carboxylic acid will be protonated and neutral, leading to lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is expected to be significantly more water-soluble.

-

Organic Solubility: The compound is expected to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), which can solvate both the polar and nonpolar regions of the molecule. Solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be low in nonpolar solvents such as hexanes.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Materials:

-

This compound

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV system

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

Solvents:

-

Deionized water

-

pH buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, THF, ethyl acetate)

-

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing the peak area to a standard calibration curve.

Data Presentation

The solubility data should be compiled into a clear and concise table.

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | ~7.0 | 25 | Experimental Value |

| Buffer | 2.0 | 25 | Experimental Value |

| Buffer | 4.5 | 25 | Experimental Value |

| Buffer | 7.4 | 25 | Experimental Value |

| Buffer | 9.0 | 25 | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value |

| DMSO | N/A | 25 | Experimental Value |

| Acetonitrile | N/A | 25 | Experimental Value |

Visualization of Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Stability Assessment and Forced Degradation Studies

Stability testing is essential to understand how a compound's quality may vary under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.

Experimental Protocol: Forced Degradation

The following protocols are based on standard industry practices and ICH guidelines. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared for these studies.

A. Acidic Hydrolysis

-

Procedure: Mix the stock solution with an equal volume of 1N HCl. Incubate at a controlled temperature (e.g., 60°C) for predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Rationale: To assess stability in an acidic environment, which can be encountered in the stomach or during certain manufacturing processes.

B. Basic Hydrolysis

-

Procedure: Mix the stock solution with an equal volume of 1N NaOH. Incubate at room temperature for various time points.

-

Rationale: To evaluate stability in an alkaline environment. The ether linkage and the amide-like character of the pyrimidine ring may be susceptible to basic hydrolysis.

C. Oxidative Degradation

-

Procedure: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.

-

Rationale: To test for susceptibility to oxidation. The electron-rich aromatic rings could be potential sites for oxidation.

D. Thermal Degradation

-

Procedure: Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., 1-7 days). Also, subject the stock solution to the same conditions.

-

Rationale: To determine the impact of high temperatures on both the solid form and solutions, which is important for storage and handling.

E. Photostability

-

Procedure: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Rationale: To assess the impact of light exposure, which can cause photochemical degradation.

Sample Analysis: At each time point, samples should be neutralized (if necessary), diluted, and analyzed by a stability-indicating HPLC method (typically with a photodiode array detector and mass spectrometer) to separate the parent compound from any degradation products.

Visualization of Forced Degradation Workflow

Sources

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide to the Diverse Biological Activities of Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a cornerstone in medicinal chemistry, offering a versatile framework for the design of therapeutic agents with a broad spectrum of pharmacological activities.[1] Its ability to engage in various biological interactions, coupled with its synthetic tractability, has led to the development of numerous FDA-approved drugs targeting a wide array of diseases.[2][3] This guide provides an in-depth exploration of the significant biological activities of pyrimidine derivatives, focusing on their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily by targeting key enzymes and signaling pathways that drive cancer cell proliferation, survival, and metastasis.[4][5] Their mechanisms of action often involve the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are frequently dysregulated in cancer.[6]

Mechanism of Action: Kinase Inhibition and Beyond

A primary strategy in pyrimidine-based cancer therapy is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) .[5][6] Many pyrimidine derivatives act as competitive inhibitors at the ATP-binding site of these kinases, thereby blocking downstream signaling pathways essential for cancer cell growth and division.[5]

For instance, several FDA-approved pyrimidine-fused bicyclic heterocycles are used in cancer therapy.[7] These compounds often mimic the purine bases of ATP, allowing them to bind to the kinase active site with high affinity. Beyond kinase inhibition, some pyrimidine derivatives function as antimetabolites . By mimicking endogenous pyrimidines, they can disrupt the synthesis of nucleic acids, leading to the arrest of DNA replication and cell division in rapidly proliferating cancer cells.[8] Some derivatives have also been shown to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[9][10]

Key Signaling Pathway: EGFR Inhibition

The following diagram illustrates the general mechanism of action for a pyrimidine-based EGFR inhibitor.

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-Aryl Urea Hybrid | Compound 4b | SW480 (Colon) | 11.08 | [10] |

| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | < 50 | [11] |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | A549 (Lung) | 148 | [4] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 17.50 | [4] |

| Pyrimidine-Sulfonamide Hybrid | Compound 3a | HCT-116 (Colon) | 5.66 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Objective: To determine the cytotoxic effects of pyrimidine derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[12]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrimidine scaffold is a key component in a number of clinically important antimicrobial agents.[13][14] These derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16]

Mechanism of Action: Diverse Targets in Microbial Cells

Pyrimidine-based antimicrobials employ several mechanisms to inhibit microbial growth:

-

Inhibition of DNA Gyrase: Some pyrimidine derivatives target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, recombination, and repair.[17] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a cessation of cellular processes and bacterial death.[11]

-

Dihydrofolate Reductase (DHFR) Inhibition: Certain pyrimidine analogs act as inhibitors of DHFR, a crucial enzyme in the folic acid synthesis pathway.[18] Bacteria rely on this pathway to produce tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts these essential metabolic processes.[11]

-

Disruption of Cell Wall Synthesis: Some derivatives have been shown to interfere with the biosynthesis of the bacterial cell wall, a structure vital for maintaining cell integrity.[18]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for evaluating the antimicrobial activity of novel pyrimidine derivatives.

Caption: Workflow for antimicrobial activity assessment.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (µM) | Reference |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9n | S. aureus | 16-102 | [11] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9o | E. coli | 16-102 | [11] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9o | B. subtilis | 16-102 | [11] |

| Imidazo[1,2-a]pyrimidine | Compound 3j | C. albicans | 2.5-20 mg/mL | [19] |

| Imidazo[1,2-a]pyrimidine | Compound 3k | C. albicans | 2.5-20 mg/mL | [19] |

Experimental Protocol: Disk Diffusion Assay

This protocol describes a standardized method for preliminary screening of antimicrobial activity.

Objective: To qualitatively assess the antimicrobial activity of pyrimidine derivatives.

Methodology:

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the pyrimidine derivative solution. Place the disks onto the inoculated agar surface. Include a positive control (a known antibiotic) and a negative control (solvent-only) disk.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial potency.[15][20]

Antiviral Activity: A Broad Front Against Viral Infections

Pyrimidine derivatives have a long history in antiviral therapy, with many functioning as nucleoside analogs that interfere with viral replication.[7][21] They have demonstrated efficacy against a wide range of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[7][22][23]

Mechanism of Action: Targeting Viral Enzymes

The primary antiviral mechanism of many pyrimidine derivatives is the inhibition of viral polymerases, such as reverse transcriptase in retroviruses like HIV.[17] As nucleoside analogs, these compounds are phosphorylated within the host cell to their active triphosphate form. They are then incorporated into the growing viral DNA chain by reverse transcriptase, leading to chain termination and the halting of viral replication.[1]

Other pyrimidine-based antivirals act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . These molecules bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inactivates it.[1] More recent research has also identified pyrimidine derivatives that inhibit other viral targets, such as the influenza virus polymerase.[17]

FDA-Approved Pyrimidine-Based Antiviral Drugs

| Drug Name | Virus Targeted | Mechanism of Action | Reference |

| Zidovudine (AZT) | HIV | Nucleoside Reverse Transcriptase Inhibitor | [21] |

| Lamivudine | HIV, Hepatitis B | Nucleoside Reverse Transcriptase Inhibitor | [21] |

| Etravirine | HIV | Non-Nucleoside Reverse Transcriptase Inhibitor | [1] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the antiviral activity of a compound.

Objective: To determine the concentration of a pyrimidine derivative that inhibits the formation of viral plaques by 50% (EC50).

Methodology:

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., influenza virus) for 1-2 hours to allow for viral attachment.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and pyrimidine derivatives have shown significant promise as anti-inflammatory agents.[17][24] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.[24][25]

Mechanism of Action: Inhibition of COX and Cytokine Signaling

A major mechanism of anti-inflammatory action for pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2 .[14] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[14] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[26]

Additionally, some pyrimidine derivatives modulate inflammatory responses by interfering with cytokine signaling pathways, such as the Janus kinase (JAK)-STAT pathway .[14] By inhibiting JAKs, these compounds can block the signaling of pro-inflammatory cytokines like interleukins and interferons, thereby dampening the inflammatory cascade.[24] The inhibition of nuclear factor-kappa B (NF-κB) , a transcription factor that regulates the expression of many pro-inflammatory genes, is another important anti-inflammatory mechanism of some pyrimidine derivatives.[24]

Key Signaling Pathway: COX-2 Inhibition

The following diagram illustrates the role of COX-2 in inflammation and its inhibition by a pyrimidine derivative.

Caption: The role of COX-2 in inflammation and its inhibition.

FDA-Approved and Clinically Investigated Pyrimidine-Based Anti-inflammatory Drugs

| Drug Name | Target | Therapeutic Use | Reference |

| Tofacitinib | Janus Kinase (JAK) Inhibitor | Rheumatoid Arthritis | [14] |

| Afloqualone | - | Muscle Relaxant, Anti-inflammatory | [24] |

| Proquazone | - | Non-steroidal Anti-inflammatory | [24] |

| Epirizole | - | Non-steroidal Anti-inflammatory | [24] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity and selectivity of compounds against COX enzymes.

Objective: To determine the IC50 values of pyrimidine derivatives against COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 for the assay.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme.

-

Inhibitor Addition: Add the pyrimidine derivatives at various concentrations to the wells. For inhibitor controls, use a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.

-

Prostaglandin Quantification: The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA) or a fluorometric method that detects the intermediate product, Prostaglandin G2.[8][27][28]

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

Conclusion: A Future-Forward Scaffold for Drug Innovation

The pyrimidine nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its structural versatility and inherent biological relevance have enabled the development of a diverse array of drugs targeting a multitude of diseases. The ongoing exploration of novel pyrimidine derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield even more effective and selective therapies in the future. For researchers and drug development professionals, the pyrimidine core represents a privileged starting point for the design of next-generation medicines to address unmet medical needs.

References

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025, November 23). ResearchGate. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

-

KEGG PATHWAY Database. (n.d.). Genome.jp. Retrieved from [Link]

-

Non-Hodgkin Lymphoma (NHL) Medication. (n.d.). Medscape. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023, June 27). RSC Publishing. Retrieved from [Link]

-

FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021, March 15). PubMed. Retrieved from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025, November 20). PubMed. Retrieved from [Link]

-

Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). National Institutes of Health. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrimidine Derivatives as Anti-Inflammatory Agents. (2025, November 24). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024, November 11). ACS Publications. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. Retrieved from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). MDPI. Retrieved from [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). Springer. Retrieved from [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2021, June 23). ACS Publications. Retrieved from [Link]

-

List of antiviral drugs. (n.d.). Wikipedia. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). PubMed Central. Retrieved from [Link]

-

Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (n.d.). PubMed. Retrieved from [Link]

-

Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer. (2025, December 18). ACS Publications. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][15][17]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. (2021, January 13). RSC Publishing. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]

-

Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). DiVA portal. Retrieved from [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). Journal for Research in Applied Sciences and Biotechnology. Retrieved from [Link]

-

Six dose growth inhibition percent and IC 50 values of the tested compounds against HepG2 cell line. (n.d.). ResearchGate. Retrieved from [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PubMed Central. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developments in small molecule antiviral drugs against hepatitis B and C viruses: FDA approved therapies and new drugs in clinical trials - Arabian Journal of Chemistry [arabjchem.org]

- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 19. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. List of antiviral drugs - Wikipedia [en.wikipedia.org]

- 22. KEGG PATHWAY Database [genome.jp]

- 23. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. korambiotech.com [korambiotech.com]

The Bromopyrimidine Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine ring, a fundamental heterocycle in nucleic acids, has proven to be a highly versatile and "privileged" scaffold in medicinal chemistry.[1][2] The introduction of a bromine atom onto this core structure significantly enhances its utility, providing a key handle for synthetic elaboration and often contributing directly to target engagement through favorable interactions such as halogen bonding.[2][3] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromopyrimidine compounds, with a particular focus on their application as kinase inhibitors in oncology. We will explore the synthetic rationale, dissect the influence of substituents on biological activity, and provide detailed, field-proven experimental protocols for the evaluation of these potent molecules.

The Strategic Importance of the Bromopyrimidine Core

The bromopyrimidine scaffold offers a unique combination of properties that make it highly attractive for drug discovery. The electron-withdrawing nature of the pyrimidine ring and the bromine substituent influences the molecule's overall electronics and reactivity. From a synthetic standpoint, the bromine atom serves as a versatile functional group for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient exploration of chemical space at that position.[1] This is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Beyond its synthetic utility, the bromine atom itself can play a critical role in the binding of the molecule to its biological target. It can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring in a protein's active site.[2][4][5] This interaction can significantly enhance binding affinity and selectivity.

General Synthetic Strategies

A common and versatile starting material for the synthesis of a wide array of bioactive bromopyrimidine derivatives is 5-bromo-2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, providing a straightforward route to diverse libraries of compounds.

Workflow for the Synthesis of 2,4,5-Trisubstituted Bromopyrimidines:

Caption: Key structural features contributing to the activity of bromopyrimidine-based Bcr-Abl inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

EGFR is another well-established target in oncology, particularly in NSCLC. Fused pyrimidine systems have been extensively studied as EGFR inhibitors, and the principles can be extended to bromopyrimidine scaffolds. [6] A review of fused pyrimidine systems as EGFR inhibitors highlights the importance of substituents that can form hydrogen bonds with key residues in the ATP-binding pocket, such as Met793. [6]The bromine atom at the C5 position of a pyrimidine ring can engage in halogen bonding with the backbone carbonyl of hinge region residues, providing an additional anchor point for the inhibitor. [4] While a comprehensive SAR table for a single series of 2,4,5-substituted bromopyrimidines against EGFR is not readily available in the initial literature search, the general principles of EGFR inhibitor design can be applied. Potent EGFR inhibitors often feature a substituted aniline at the C4 position and a solubilizing group at the C2 position. The bromine at C5 can then be used to fine-tune potency and selectivity.

The Crucial Role of Halogen Bonding

As mentioned, the bromine atom is not merely a synthetic tool. In the context of kinase inhibition, it can form a halogen bond with the backbone carbonyl oxygen of the hinge region residues in the ATP-binding site. [4][7]This interaction is directional and can be a significant contributor to the overall binding free energy.

A study on halogen bonding at the ATP binding site of protein kinases revealed that for bromine, the optimal halogen-acceptor distance is around 2.91 Å. [4]The geometry of this interaction is also important, with a preference for a near-linear C-Br···O angle. [4]The presence of a halogen bond can enhance the affinity of a ligand and also contribute to its selectivity for a particular kinase.

Visualization of Halogen Bonding in a Kinase Active Site:

Caption: Schematic of a halogen bond between a bromopyrimidine and a kinase hinge region.

Beyond Oncology: Expanding Therapeutic Horizons

While the majority of research on bromopyrimidine compounds has focused on their anticancer properties, their utility extends to other therapeutic areas.

-

Antiviral Activity: Certain 5-bromocytosine derivatives have shown activity against DNA viruses. [8]The SAR in this area is less developed but suggests that the bromine at the C5 position is crucial for activity.

-

Central Nervous System (CNS) Agents: Pyrimidine derivatives, in general, have been explored for various CNS applications, including as anticonvulsants and antidepressants. [1][9][10]The lipophilicity imparted by the bromine atom can be advantageous for brain penetration, a key requirement for CNS drugs. Further exploration of bromopyrimidines in this space is warranted.

Essential Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used in the evaluation of bromopyrimidine compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity. [11][12][13] Materials:

-

Kinase of interest (e.g., Bcr-Abl)

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (specific to the kinase)

-

Test compounds (dissolved in DMSO)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Reaction Setup: Add the diluted compounds to the wells of the assay plate. Include positive (vehicle control, e.g., DMSO) and negative (no enzyme) controls.

-

Kinase Reaction Initiation: Prepare a master mix of the kinase and its substrate in the assay buffer. Initiate the reaction by adding this master mix to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [14][15][16] Materials:

-

Cancer cell line of interest (e.g., K562)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds (dissolved in DMSO)

-

96-well clear-bottom plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Crystal Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The bromopyrimidine scaffold is a cornerstone of modern medicinal chemistry, offering a synthetically tractable and biologically relevant starting point for the development of novel therapeutics. The structure-activity relationships discussed in this guide, particularly in the context of kinase inhibition, highlight the importance of systematic modification of the pyrimidine core and the often-underappreciated role of the bromine atom in target engagement through halogen bonding.

The detailed experimental protocols provided herein offer a robust framework for the evaluation of new bromopyrimidine derivatives, ensuring the generation of high-quality, reproducible data. Future research in this area will likely focus on the development of more selective inhibitors by leveraging a deeper understanding of the structural biology of their targets and the nuances of halogen bonding. Furthermore, the exploration of bromopyrimidine compounds in therapeutic areas beyond oncology, such as neurodegenerative and infectious diseases, holds significant promise for the discovery of next-generation medicines.

References

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

-

Holý, A., Votruba, I., Tloušt'ová, E., Masojídková, M., & De Clercq, E. (1996). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of medicinal chemistry, 39(20), 4073–4089. [Link]

-

Kumar, S., Deep, A., & Narasimhan, B. (2015). Pyrimidine derivatives as potential agents acting on central nervous system. Central nervous system agents in medicinal chemistry, 15(1), 5–10. [Link]

-

Kumar, G. V. S., Sridhar, K. A., & Rao, Y. R. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European journal of medicinal chemistry, 121, 56–71. [Link]

-

National Center for Biotechnology Information. PubChem. [Link]

-

Al-Otaibi, F., Al-Zahrani, A. A., Al-Ghamdi, M. A., & El-Emam, A. A. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

-

RCSB Protein Data Bank. [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

-

Kumar, A., Sharma, S., & Sharma, S. (2022). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Medicinal Chemistry, 29(33), 5565-5584. [Link]

-